- Pharmaceutical combinations useful for treating rheumatoid arthritis, World Intellectual Property Organization, , ,
Cas no 944842-54-0 (Decernotinib)

Decernotinib structure
商品名:Decernotinib
CAS番号:944842-54-0
MF:C18H19F3N6O
メガワット:392.378273248672
MDL:MFCD27987896
CID:2084535
PubChem ID:59422203
Decernotinib 化学的及び物理的性質
名前と識別子
-
- VX-509
- decernotinib
- (2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
- VRT-831509
- (2R)-2-Methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-4-pyrimidinyl]amino]-N-(2,2,2-trifluoroethyl)butanamide
- VRT 831509
- VX 509
- Adelatinib
- MZK2GP0RHK
- AK170453
- (2r)-2-Methyl-2-[[2-(1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-4-Yl]amino]-N-[2,2,2-Tris(Fluoranyl)ethyl]butanamide
- (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide
- VX509
- Decernotinib [USAN:INN]
- Decernotinib (USAN/INN)
- Decernotinib (VX-509; VRT-831509)
- (2R)-2-Methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-4-pyrimidinyl]amino]-N-(2,2,2-trifluoroethyl)butanamide (ACI)
- V 509
- NSC800088
- AS-56377
- 944842-54-0
- CCG-268552
- Decernotinib (VX-509,adelatinib)
- SCHEMBL2630387
- DECERNOTINIB [WHO-DD]
- AC-30939
- AKOS025290739
- CHEMBL3039513
- VJK
- NCGC00402345-03
- Decernotinib; Adelatinib; VX-509
- Decernotinib (VX-509)
- Butanamide, 2-methyl-2-((2-(1H-pyrrolo(2,3-b)pyridin-3-yl)-4-pyrimidinyl)amino)-N-(2,2,2-trifluoroethyl)-, (2R)-
- NSC-800088
- NS00073132
- EX-A1580
- SB16545
- P14482
- DECERNOTINIB [INN]
- CS-3990
- N~2~-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]-N-(2,2,2-trifluoroethyl)-D-isovalinamide
- s7541
- HY-12469
- Decernotinib,VX-509
- Q27077006
- GTPL8309
- BDBM50021655
- DECERNOTINIB [USAN]
- UNII-MZK2GP0RHK
- NCGC00402345-02
- (R)-2-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-ylamino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide
- DB12566
- (2R)-2-Methyl-2-((2-(1H-pyrrolo(2,3-b)pyridin-3-yl)pyrimidin- 4-yl)amino)-N-(2,2,2-trifluoroethyl)butanamide
- D10585
- Decernotinib(VX-509)
- Decernotinib
-
- MDL: MFCD27987896
- インチ: 1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1
- InChIKey: ASUGUQWIHMTFJL-QGZVFWFLSA-N
- ほほえんだ: N(C1C=CN=C(C2=CNC3N=CC=CC2=3)N=1)[C@](C)(CC)C(=O)NCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 392.15724374g/mol
- どういたいしつりょう: 392.15724374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.6
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 密度みつど: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (9.0E-3 g/L) (25 ºC),
Decernotinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Decernotinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-3990-10mg |
Decernotinib |
944842-54-0 | 99.45% | 10mg |
$198.0 | 2022-04-26 | |
TRC | D225580-10mg |
Decernotinib |
944842-54-0 | 10mg |
$1378.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D513591-25g |
DecernotinibVX-509 |
944842-54-0 | 98% | 25g |
$13900 | 2024-05-24 | |
eNovation Chemicals LLC | D522266-50mg |
Decernotinib |
944842-54-0 | 97% | 50mg |
$1100 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65764-25mg |
VX-509 |
944842-54-0 | 98% | 25mg |
¥3824.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2636-25mg |
Decernotinib |
944842-54-0 | 100% | 25mg |
¥ 2536 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2636-25 mg |
Decernotinib |
944842-54-0 | 99.45% | 25mg |
¥2912.00 | 2022-04-26 | |
DC Chemicals | DC8171-1 g |
Decernotinib (VX-509,adelatinib) |
944842-54-0 | >98% | 1g |
$1900.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5782-2mg |
Decernotinib(VX-509) |
944842-54-0 | 98% | 2mg |
¥604.00 | 2023-09-10 | |
ChemScence | CS-3990-25mg |
Decernotinib |
944842-54-0 | 99.45% | 25mg |
$356.0 | 2022-04-26 |
Decernotinib 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; < 30 °C
1.2 Reagents: Propylphosphonic anhydride ; < 20 °C; 1 h, 20 °C
1.3 < 20 °C; 20 °C → 25 °C; 5 h, 25 °C
1.2 Reagents: Propylphosphonic anhydride ; < 20 °C; 1 h, 20 °C
1.3 < 20 °C; 20 °C → 25 °C; 5 h, 25 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane , Water ; 30 min, < 30 °C; 30 °C → 0 °C
1.2 Reagents: Propylphosphonic anhydride ; < 20 °C; 1 h, 20 °C
1.3 < 20 °C; 20 °C → 25 °C; 5 h, 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Isopropyl acetate , Water ; pH 7.5 - 8, < 35 °C; 35 °C → 10 °C; 1 h, 10 °C
1.2 Reagents: Propylphosphonic anhydride ; < 20 °C; 1 h, 20 °C
1.3 < 20 °C; 20 °C → 25 °C; 5 h, 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Isopropyl acetate , Water ; pH 7.5 - 8, < 35 °C; 35 °C → 10 °C; 1 h, 10 °C
リファレンス
- Processes and intermediates for producing azaindoles, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Preparation of isotopically enriched azaindoles as janus kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Preparation of the prodrug compound and their medical applications, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune DiseasesJournal of Medicinal Chemistry, 2015, 58(18), 7195-7216,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , Propylphosphonic anhydride Solvents: Dichloromethane , Water ; 0 - 20 °C; 1 h, 20 °C
1.2 < 20 °C; 5 h, 20 °C → 25 °C
1.3 Reagents: Water
1.2 < 20 °C; 5 h, 20 °C → 25 °C
1.3 Reagents: Water
リファレンス
- Methods for treating inflammatory diseases and useful pharmaceutical combinations, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Azaindoles useful as inhibitors of janus kinases and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Decernotinib Raw materials
- 2,2,2-Trifluoroethylamine
- D-Isovaline, N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-4-pyrimidinyl]-
- (2R)-2-Methyl-2-[[2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-pyrimidinyl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Decernotinib Preparation Products
Decernotinib 関連文献
-
Prakash Kannaboina,Krishanu Mondal,Joydev K. Laha,Parthasarathi Das Chem. Commun. 2020 56 11749
944842-54-0 (Decernotinib) 関連製品
- 443956-55-6(2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide)
- 52727-92-1(4-Bromo-2-methylphenyl acetate)
- 916214-44-3(Methyl 4-(aminomethyl)thiophene-2-carboxylate hydrochloride)
- 2171176-37-5(4-(2S)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobutanoic acid)
- 1368813-02-8(3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol)
- 1417459-82-5(1-3-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-one)
- 1364328-95-9((3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine)
- 2171907-86-9(6-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}hexanoic acid)
- 1361524-25-5(2-Fluoro-3-(2,3,4-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 946317-92-6(3-fluoro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944842-54-0)Decernotinib

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):199.0/339.0
atkchemica
(CAS:944842-54-0)Decernotinib

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ